molecular formula C7H8N4O3 B13781824 Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-

Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-

Cat. No.: B13781824
M. Wt: 196.16 g/mol
InChI Key: LHZDMLHEVKKJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-: is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol 2-Acetamido-5-nitropyridine . This compound is characterized by its gray solid form and is soluble in dimethylformamide . It has a melting point of 199-203°C and a boiling point of 437.1°C . The compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide,2-[(5-nitro-pyridin-2-YL)amino]- typically involves the reaction of 2-amino-5-nitropyridine with acetyl chloride . The process is as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Acetamide,2-[(5-nitro-pyridin-2-YL)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Acetamide,2-[(5-nitro-pyridin-2-YL)amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity . The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates .

Comparison with Similar Compounds

Comparison:

Uniqueness: Acetamide,2-[(5-nitro-pyridin-2-YL)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group allows for various redox reactions, making it versatile in synthetic and research applications .

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

2-[(5-nitropyridin-2-yl)amino]acetamide

InChI

InChI=1S/C7H8N4O3/c8-6(12)4-10-7-2-1-5(3-9-7)11(13)14/h1-3H,4H2,(H2,8,12)(H,9,10)

InChI Key

LHZDMLHEVKKJHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.